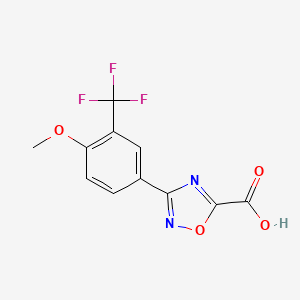
3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of 4-methoxy-3-(trifluoromethyl)benzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-3-(trifluoromethyl)benzoic acid .
Aplicaciones Científicas De Investigación
3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
3-(4-Methoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This ring structure can enhance the compound’s stability and reactivity compared to similar compounds that lack this feature .
Propiedades
Fórmula molecular |
C11H7F3N2O4 |
|---|---|
Peso molecular |
288.18 g/mol |
Nombre IUPAC |
3-[4-methoxy-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H7F3N2O4/c1-19-7-3-2-5(4-6(7)11(12,13)14)8-15-9(10(17)18)20-16-8/h2-4H,1H3,(H,17,18) |
Clave InChI |
LQKIOBSPMGDKJC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NOC(=N2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide](/img/structure/B12069698.png)





![Glycine, N-[(phenylmethoxy)carbonyl]-L-ABU-](/img/structure/B12069728.png)


